molecular formula C13H18OS B13635769 5-((2-Methylbenzyl)thio)pentan-2-one

5-((2-Methylbenzyl)thio)pentan-2-one

Cat. No.: B13635769
M. Wt: 222.35 g/mol
InChI Key: CCGYBXVCCLOGKA-UHFFFAOYSA-N
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Description

5-((2-Methylbenzyl)thio)pentan-2-one is an organic compound with the molecular formula C13H18OS It is a thioether derivative, characterized by the presence of a sulfur atom bonded to a benzyl group and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Methylbenzyl)thio)pentan-2-one typically involves the reaction of 2-methylbenzyl chloride with pentan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((2-Methylbenzyl)thio)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Benzyl derivatives with various functional groups

Scientific Research Applications

5-((2-Methylbenzyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-((2-Methylbenzyl)thio)pentan-2-one involves its interaction with specific molecular targets and pathways. The sulfur atom in the thioether group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or receptor function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-Methylphenyl)thio)pentan-2-one
  • 5-((2-Methylbenzyl)thio)hexan-2-one
  • 5-((2-Methylbenzyl)thio)butan-2-one

Uniqueness

5-((2-Methylbenzyl)thio)pentan-2-one is unique due to its specific structural features, such as the presence of a thioether linkage and a pentanone chain

Properties

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

5-[(2-methylphenyl)methylsulfanyl]pentan-2-one

InChI

InChI=1S/C13H18OS/c1-11-6-3-4-8-13(11)10-15-9-5-7-12(2)14/h3-4,6,8H,5,7,9-10H2,1-2H3

InChI Key

CCGYBXVCCLOGKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSCCCC(=O)C

Origin of Product

United States

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